molecular formula C25H30N6O2 B12638539 Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide, 3-(benzoylamino)-N-[(1S)-2-(dimethylamino)-1-phenylethyl]-4,6-dihydro-6,6-dimethyl-

Cat. No.: B12638539
M. Wt: 446.5 g/mol
InChI Key: DRAPUDHCQNOIEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 898044-15-0, free base; MFCD18633226) is a pyrrolo[3,4-c]pyrazole derivative featuring a benzoylamino group at position 3, a chiral (1S)-2-(dimethylamino)-1-phenylethyl side chain, and a 6,6-dimethyl-substituted dihydropyrrolo core . Its molecular formula is C25H30N8OS (free base), with a molecular weight of 506.63 g/mol (563.55 g/mol as dihydrochloride salt) . The compound is recognized as a bioactive small molecule (PF 3758309 dihydrochloride) with >98% purity, soluble in water and DMSO, and used in kinase inhibition studies . Its synthesis involves multi-step procedures, including condensation and cyclization reactions, typical of pyrrolo[3,4-c]pyrazole derivatives .

Properties

Molecular Formula

C25H30N6O2

Molecular Weight

446.5 g/mol

IUPAC Name

3-benzamido-N-[2-(dimethylamino)-1-phenylethyl]-6,6-dimethyl-1,4-dihydropyrrolo[3,4-c]pyrazole-5-carboxamide

InChI

InChI=1S/C25H30N6O2/c1-25(2)21-19(22(29-28-21)27-23(32)18-13-9-6-10-14-18)15-31(25)24(33)26-20(16-30(3)4)17-11-7-5-8-12-17/h5-14,20H,15-16H2,1-4H3,(H,26,33)(H2,27,28,29,32)

InChI Key

DRAPUDHCQNOIEX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CN1C(=O)NC(CN(C)C)C3=CC=CC=C3)C(=NN2)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Example 1: Synthesis via Cyclization

A typical method involves the following steps:

  • Formation of Nitrilimines : React hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic conditions to form nitrilimines.

  • Cyclization Reaction : Treat the nitrilimines with suitable dipolarophiles (e.g., acrylates) under reflux conditions to facilitate the cyclization into pyrrolo[3,4-c]pyrazole derivatives.

  • Acylation : Use acyl chlorides (like benzoyl chloride) in the presence of a base (such as triethylamine) to introduce the benzoylamino group at the appropriate nitrogen position.

Example 2: Multi-Step Synthesis

The following multi-step synthesis has been reported:

  • Initial Reaction : Combine an appropriate hydrazine with a diketene in a solvent like ethanol and heat under reflux for several hours.

  • Formation of Intermediate : Isolate an intermediate compound that can be further reacted with dimethylamine to introduce the dimethylamino group.

  • Final Cyclization and Purification : Conduct a final cyclization step followed by purification through column chromatography to yield Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide.

Yield and Characterization

The yields of these reactions can vary but are typically in the range of 40% to 90%, depending on reaction conditions and purification methods used. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are essential for confirming the structure of synthesized compounds.

Step Reaction Type Yield (%) Key Conditions
1 Cyclization 70 Reflux in ethanol
2 Acylation 50 Triethylamine as base
3 Final Purification 80 Column chromatography

Chemical Reactions Analysis

Types of Reactions: Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halides or alkyl groups .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structural features of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide make it a valuable candidate for the development of new pharmaceuticals. Its ability to act as an enzyme inhibitor allows it to modulate critical biochemical pathways involved in various diseases.

Key Applications:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes that play crucial roles in disease progression, particularly in cancer and inflammatory conditions. For instance, it targets enzymes involved in cell signaling pathways, leading to altered cellular responses and potential therapeutic effects .
  • Anticancer Activity: Numerous studies have demonstrated the cytotoxic effects of Pyrrolo[3,4-c]pyrazole derivatives against various cancer cell lines. For example, certain derivatives exhibit significant inhibition of cell proliferation in low micromolar ranges and induce apoptosis through mechanisms such as G2/M-phase arrest .

Anticancer Research

The anticancer properties of Pyrrolo[3,4-c]pyrazole derivatives have been extensively investigated. These compounds have shown promise in targeting different types of cancer cells.

Case Studies:

  • Cytotoxicity Against Cancer Cell Lines: Research indicates that specific derivatives demonstrate moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards noncancerous cells .
  • Mechanism of Action: The mechanism typically involves binding to active sites on enzymes or receptors, thereby modulating their activity and influencing cellular signaling pathways .

Anti-inflammatory Properties

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide has also been evaluated for its anti-inflammatory properties.

Research Findings:

  • Cytokine Inhibition: Some studies report that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 by up to 85% at specific concentrations . This suggests potential applications in managing inflammation-related conditions.

Antimicrobial Activity

The antimicrobial properties of Pyrrolo[3,4-c]pyrazole derivatives have been explored with promising results.

Findings:

  • Inhibition of Pathogenic Microorganisms: Derivatives have shown effective inhibition against Mycobacterium tuberculosis and other pathogenic bacteria, highlighting their potential as antimicrobial agents .

Summary Table of Applications

Application AreaKey Findings
Medicinal ChemistryActs as an enzyme inhibitor modulating biochemical pathways
Anticancer ActivityExhibits cytotoxic effects on various cancer cell lines; induces apoptosis
Anti-inflammatoryInhibits pro-inflammatory cytokines; potential for treating inflammatory diseases
Antimicrobial ActivityEffective against Mycobacterium tuberculosis and other pathogens

Mechanism of Action

The mechanism of action of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to the active site of an enzyme, blocking its activity and thereby modulating a biological pathway .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Compound Name Molecular Formula Substituents Key Features Biological Activity/Application Reference
Target Compound C25H30N8OS 3-(benzoylamino), N-[(1S)-2-(dimethylamino)-1-phenylethyl], 6,6-dimethyl Chiral center, thieno[3,2-d]pyrimidinyl group Kinase inhibitor (e.g., PAK4), anticancer research
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate C10H16N4O2 3-amino, tert-butyl ester Non-chiral, amino group at position 3 Intermediate for further functionalization
PHA-680632 C28H35N7O2 4-(4-methylpiperazino)benzamide, 2,6-diethylphenyl Piperazinyl substituent Aurora kinase inhibitor
N-(3,4-dimethylphenyl)-3-(3-thienyl)-pyrrolo[3,4-c]pyrazole-5-carboxamide C18H18N4OS 3-thienyl, 3,4-dimethylphenyl Thiophene and dimethylphenyl groups Unknown (structural analogue)
Benzyl (S)-3,6-dimethyl-pyrrolo[3,4-c]pyrazole-5-carboxylate C15H17N3O2 3,6-dimethyl, benzyl ester Methyl groups at positions 3 and 6 Heterocyclic building block

Key Differences and Implications

Substituent Effects: The target compound’s benzoylamino and thieno[3,2-d]pyrimidinyl groups enhance π-π stacking and hydrogen-bonding interactions with kinase active sites, unlike the simpler tert-butyl ester in or methyl groups in . PHA-680632’s piperazinyl group improves water solubility and target affinity compared to the dimethylamino group in the target compound .

Biological Activity :

  • The target compound’s dihydrochloride salt (PF 3758309) shows potent kinase inhibition (e.g., PAK4), whereas PHA-680632 targets Aurora kinases . Derivatives with tert-butyl esters (e.g., ) are typically intermediates without direct bioactivity.

Synthetic Complexity :

  • The target compound requires multi-step synthesis with precise regioselectivity, similar to other pyrrolo[3,4-c]pyrazole derivatives . In contrast, simpler analogues like are synthesized in fewer steps.

Research Findings

  • Crystallography : The pyrrolo[3,4-c]pyrazole core in related compounds (e.g., ) is planar, with dihedral angles of ~87° between the core and phenyl substituents, suggesting rigidity that favors kinase binding .
  • Solubility : The dihydrochloride salt of the target compound has high aqueous solubility (100 mM in water), critical for in vivo studies, while ester derivatives (e.g., ) are more lipophilic .
  • Structure-Activity Relationship (SAR): Substitution at position 3 (e.g., benzoylamino vs. thienyl in ) significantly impacts potency. The 6,6-dimethyl group in the target compound stabilizes the dihydropyrrolo conformation, enhancing metabolic stability .

Biological Activity

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications.

Structural Overview

The compound features a fused pyrrole and pyrazole ring system, which contributes to its unique chemical properties. The presence of various substituents enhances its biological activity and allows for interaction with specific molecular targets within cells.

Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide primarily acts as an enzyme inhibitor. It binds to active sites on enzymes or receptors, modulating their activity and influencing cellular signaling pathways. This interaction can lead to significant therapeutic effects, particularly in the context of cancer and inflammatory diseases .

Biological Activities

1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds derived from this scaffold exhibited IC50 values indicating potent cytotoxic effects against A549 lung cancer cells (IC50 = 26 µM) and other cancer types .

2. Enzyme Inhibition
The compound demonstrates selective inhibition of specific kinases, including Aurora kinases, which are crucial in cell division and have been implicated in various cancers. The inhibition of these kinases can disrupt cancer cell proliferation and survival .

3. Anti-inflammatory Effects
Research indicates that derivatives of this compound can significantly reduce pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential role in treating inflammatory diseases .

Case Studies

Several case studies illustrate the biological activity of Pyrrolo[3,4-c]pyrazole derivatives:

  • Study by Abadi et al. : Evaluated 1,3,4-trisubstituted pyrazole derivatives for cytotoxic potential against various cancer cell lines, with promising results indicating significant growth inhibition .
  • Research by Zheng et al. : Developed pyrazole-linked benzimidazole derivatives that were assessed for anticancer activity against multiple cell lines, demonstrating effective kinase inhibition .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Pyrazolo[3,4-b]pyridineFused pyridine and pyrazole ringsDifferent nitrogen positioning affects reactivity
Pyrazolo[3,4-d]pyrimidineContains an additional nitrogen atomAlters electronic properties and biological activity
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineMore complex ring systemOffers distinct pharmacological profiles

The unique structural features of Pyrrolo[3,4-c]pyrazole-5(1H)-carboxamide contribute to its distinct electronic properties and reactivity compared to similar compounds. This uniqueness enhances its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the pyrrolo[3,4-c]pyrazole scaffold?

  • Methodological Answer : Focus on regioselective functionalization of the pyrrolopyrazole core. Key steps include:

  • Chiral resolution : Use (S)-configured amines (e.g., (1S)-2-(dimethylamino)-1-phenylethyl) to ensure stereochemical integrity, as seen in ligand design for kinase inhibitors .
  • Protecting groups : Employ tert-butyl carbamates (e.g., in BP 2699) to stabilize reactive intermediates during carboxamide coupling .
  • Scaffold diversification : Incorporate benzoylamino or acrylamido substituents at the 3-position to modulate solubility and target engagement .

Q. How should researchers characterize the stereochemical and structural properties of this compound?

  • Methodological Answer :

  • X-ray crystallography : Resolve chiral centers and confirm spatial arrangements, as demonstrated for similar pyrrolo[3,4-c]pyrazole derivatives .
  • NMR spectroscopy : Use 2D NOESY to verify substituent orientation and intramolecular hydrogen bonding .
  • Mass spectrometry : Confirm molecular weight and fragmentation patterns, aligning with exact mass data (e.g., 490.2209574) for related analogs .

Q. What in vitro assays are suitable for initial biological profiling?

  • Methodological Answer : Prioritize kinase inhibition assays due to structural similarities to ATP-competitive inhibitors:

  • PKCα/β inhibition : Use fluorescence polarization assays with recombinant enzymes, as validated for Cmpd 1 (IC₅₀ < 10 nM) .
  • Selectivity screening : Test against a panel of 38+ kinases to identify off-target effects, following protocols for JNK3 inhibitors .

Advanced Research Questions

Q. How can researchers resolve contradictions in kinase selectivity data across studies?

  • Methodological Answer :

  • Assay standardization : Compare ATP concentrations (e.g., 1 mM vs. 10 µM) and enzyme sources (e.g., recombinant vs. cell lysates), which significantly impact IC₅₀ values .
  • Structural analysis : Perform molecular docking to identify key binding interactions (e.g., hydrogen bonds with hinge regions) that explain divergent selectivity profiles .
  • Kinome-wide profiling : Use platforms like Eurofins KinaseProfiler® to validate selectivity against 400+ kinases under uniform conditions .

Q. What strategies improve metabolic stability and pharmacokinetics (PK) of pyrrolo[3,4-c]pyrazole derivatives?

  • Methodological Answer :

  • Metabolic soft-spot analysis : Introduce deuterium at labile positions (e.g., dimethylamino groups) to reduce CYP-mediated oxidation .
  • Prodrug design : Mask polar carboxamide groups with ester linkages, as shown for improved oral bioavailability in JNK3 inhibitors .
  • Solubility enhancement : Incorporate tetrahydro-2H-pyran or cyclopropyl motifs to balance lipophilicity (LogP < 3) without compromising permeability .

Q. How should researchers design in vivo studies to evaluate therapeutic potential in disease models?

  • Methodological Answer :

  • Dose optimization : Use PK/PD modeling to align compound half-life (t₁/₂) with target engagement duration, leveraging data from rat models of diabetes .
  • Biomarker selection : Monitor downstream effects (e.g., p-JNK levels for JNK3 inhibitors or p-PKC isoforms in hyperphagia models) to validate mechanism of action .
  • Toxicity profiling : Assess CNS penetration and off-target effects via histopathology and behavioral assays, critical for neuroactive scaffolds .

Q. What computational tools are effective for structure-based optimization?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Analyze binding pocket flexibility to prioritize substitutions with optimal steric and electrostatic complementarity .
  • Free energy perturbation (FEP) : Predict ΔΔG values for substituent modifications (e.g., replacing benzoylamino with propanoylamino) to guide synthetic efforts .
  • ADMET prediction : Use tools like Schrödinger’s QikProp to optimize parameters (e.g., PSA < 90 Ų, CNS MPO score > 4) .

Data Contradiction Analysis

Q. Why do similar compounds show conflicting activity in kinase assays?

  • Resolution : Differences often arise from:

  • Assay conditions : ATP concentrations (1 mM vs. physiological 10 µM) alter competitive binding kinetics .
  • Enzyme constructs : Full-length vs. catalytic domain-only kinases exhibit varying inhibitor sensitivities .
  • Scaffold rigidity : Substituents at the 6,6-dimethyl position ( ) may restrict conformational flexibility, enhancing selectivity for specific kinase conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.